5-Fluoro-2-n-pentoxyphenyl methyl sulfide
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Overview
Description
5-Fluoro-2-n-pentoxyphenyl methyl sulfide is an organic compound with the molecular formula C12H17FOS It contains a fluorine atom, a pentoxy group, and a methyl sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-n-pentoxyphenyl methyl sulfide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-2-n-pentoxyphenol with methylthiolating agents under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-Fluoro-2-n-pentoxyphenol and a methylthiolating agent (e.g., methyl iodide).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C).
Procedure: The mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-n-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfide group to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent (e.g., dichloromethane) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures (e.g., 0-5°C).
Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF) at elevated temperatures.
Major Products
Oxidation: 5-Fluoro-2-n-pentoxyphenyl methyl sulfoxide or sulfone.
Reduction: 5-Fluoro-2-n-pentoxyphenyl thiol or de-fluorinated products.
Substitution: 5-Substituted-2-n-pentoxyphenyl methyl sulfide derivatives.
Scientific Research Applications
5-Fluoro-2-n-pentoxyphenyl methyl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-n-pentoxyphenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenyl methyl sulfide
- 5-Fluoro-2-ethoxyphenyl methyl sulfide
- 5-Fluoro-2-propoxyphenyl methyl sulfide
Comparison
Compared to its analogs, 5-Fluoro-2-n-pentoxyphenyl methyl sulfide has a longer alkoxy chain, which may influence its solubility, reactivity, and biological activity. The presence of the fluorine atom also imparts unique electronic properties, making it distinct from non-fluorinated analogs.
Properties
IUPAC Name |
4-fluoro-2-methylsulfanyl-1-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-3-4-5-8-14-11-7-6-10(13)9-12(11)15-2/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNKIRNKLRMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)F)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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